molecular formula C11H17N3O3S B2513584 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034399-79-4

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2513584
CAS No.: 2034399-79-4
M. Wt: 271.34
InChI Key: FOYOJYKSJSMRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound that has garnered interest in scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a pyrimidine ring, a six-membered ring with two nitrogen atoms. The presence of an ethylsulfonyl group and an ether linkage further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the reaction of 3-hydroxypyrimidine with 1-(ethylsulfonyl)piperidine under basic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)pyridine: Similar structure but lacks the ethylsulfonyl group.

    4-(Piperidin-1-yl)pyrimidine: Similar structure but lacks the ethylsulfonyl group.

    4-(1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its utility in various research applications.

Properties

IUPAC Name

4-(1-ethylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-2-18(15,16)14-7-3-4-10(8-14)17-11-5-6-12-9-13-11/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYOJYKSJSMRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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